
Calcium ionophore V
Overview
Description
Norspermidine is a polyamine with the chemical formula
C6H17N3
. It is structurally similar to the more common spermidine but has distinct properties and applications. Norspermidine is naturally found in some species of plants, bacteria, and algae, but it is not known to exist in humans . This compound is being researched for its potential use in cancer treatment and other medical applications .Scientific Research Applications
Norspermidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and biofilm formation in bacteria.
Medicine: Investigated for its potential anticancer properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
Norspermidine exerts its effects through various molecular targets and pathways. In bacteria, it is involved in the regulation of biofilm formation by interacting with the NspS/MbaA signaling complex . This interaction increases levels of cyclic diguanylate monophosphate, promoting biofilm formation. In cancer research, norspermidine is believed to interfere with polyamine metabolism, which is crucial for cell growth and proliferation .
Safety and Hazards
When handling Calcium Ionophore V, it’s important to avoid dust formation and breathing in vapors, mist, or gas . It’s also recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact with skin or eyes, it’s advised to rinse with water and seek medical attention .
Future Directions
Calcium Ionophore V has shown promise in assisted reproductive technology, particularly in improving pregnancy outcomes and offspring safety in infertile patients . Future research and development in this area could lead to the incorporation of this compound into routine practice, benefiting couples with poor fertilization rates following ICSI .
Biochemical Analysis
Biochemical Properties
Calcium Ionophore V plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it promotes the activation of protein kinase C (PKC) and other Ca2+ dependent protein kinases, causing downstream protein phosphorylation and changing cell activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in the context of intracytoplasmic sperm injection (ICSI) cycles, this compound can activate oocytes and obtain normal embryos .
Molecular Mechanism
The mechanism of action of this compound involves its ability to form a stable complex with Ca2+ and transport these ions across the cell membrane . This process effectively increases intracellular Ca2+ levels, which in turn activates various Ca2+ dependent protein kinases, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound continues to play a significant role in cellular function. It has been reported that a certain proportion of high-quality blastocysts with normal karyotype could be obtained after this compound rescue activation of unfertilized oocytes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It forms a stable complex with Ca2+ and can transport these ions across the cell membrane . This process effectively increases intracellular Ca2+ levels, influencing the localization or accumulation of this compound within the cell .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it forms a stable complex with Ca2+ and transports these ions across the cell membrane . This process effectively increases intracellular Ca2+ levels, which in turn can influence the activity or function of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Norspermidine can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dibromopropane with ammonia to form 1,3-diaminopropane. This intermediate is then reacted with acrylonitrile to produce 3-aminopropylamine, which is subsequently hydrogenated to yield norspermidine.
Reaction Conditions:
Step 1: 1,3-dibromopropane + ammonia → 1,3-diaminopropane
Step 2: 1,3-diaminopropane + acrylonitrile → 3-aminopropylamine
Step 3: 3-aminopropylamine + hydrogen → norspermidine
Industrial Production Methods
Industrial production of norspermidine typically involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process may include continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Norspermidine undergoes various chemical reactions, including:
Oxidation: Norspermidine can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert norspermidine to simpler amines.
Substitution: Norspermidine can participate in nucleophilic substitution reactions, where its amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces simpler amines.
Substitution: Produces substituted amines with various functional groups.
Comparison with Similar Compounds
Norspermidine is similar to other polyamines such as spermidine, spermine, and putrescine. it has unique properties that make it distinct:
Spermidine: Similar structure but differs in the number of carbon atoms and biological roles.
Spermine: Contains more amino groups and has different physiological functions.
Putrescine: A simpler polyamine with fewer amino groups.
Norspermidine’s unique structure allows it to interact differently with biological molecules, making it a valuable compound for specific research applications.
properties
IUPAC Name |
N-octadecyl-2-[2-[19-[2-[2-(octadecylamino)-2-oxoethoxy]acetyl]-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicos-10-yl]-2-oxoethoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H112N4O11/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-59-55(63)51-72-53-57(65)61-37-41-67-45-46-68-42-38-62(40-44-70-48-50-71-49-47-69-43-39-61)58(66)54-73-52-56(64)60-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-54H2,1-2H3,(H,59,63)(H,60,64) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKJODPUVIMZGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)COCC(=O)N1CCOCCOCCN(CCOCCOCCOCC1)C(=O)COCC(=O)NCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H112N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404908 | |
| Record name | Calcium ionophore V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1041.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160563-01-9 | |
| Record name | Calcium ionophore V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









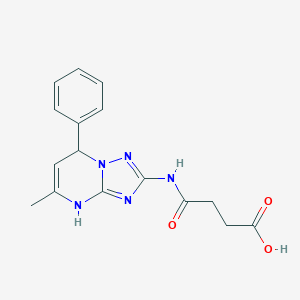
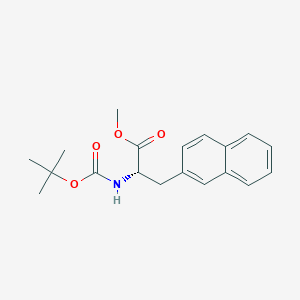
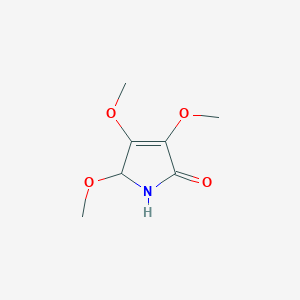

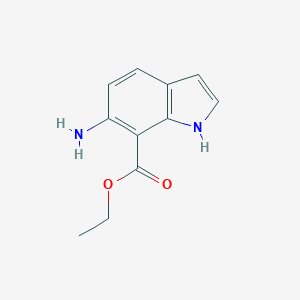
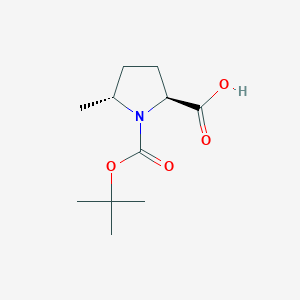

![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B69050.png)